3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques used in the synthesis .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound . X-ray crystallography might also be used if crystals of the compound can be formed .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and how it interacts with various reagents .Physical and Chemical Properties Analysis
This involves the study of various physical and chemical properties of the compound like melting point, boiling point, solubility, acidity or basicity, stability, etc .Scientific Research Applications
Anticancer Properties
- 3-phenyl-2-thioxoimidazolidin-4-one derivatives, similar in structure to 3-(2-Ethoxyphenyl)-2-thioxoimidazolidin-4-one, have shown promise as antitumor agents. These derivatives have been synthesized and characterized for their potential anticancer activities, with molecular docking studies predicting their interactions with estrogen receptors, suggesting potential applications in breast cancer treatment (Vanitha et al., 2021).
Antibacterial and Antifungal Activities
- Some imidazolidin-2-one derivatives, including those structurally related to this compound, have been evaluated for antibacterial and antifungal properties. These compounds have shown significant activities against a range of microbial strains, indicating potential for development as antimicrobial agents (Ammar et al., 2016).
Synthesis and Molecular Modeling
- The synthesis and structural investigation of similar compounds through techniques like Density Functional Theory (DFT) and X-Ray diffraction have been conducted. These studies provide insights into the electronic and geometric properties of these compounds, which are essential for understanding their potential applications in various scientific fields (Benhalima et al., 2011).
Cytotoxic Activities
- Novel 3-substituted 2-thioxoimidazolidin-4-ones, which are structurally related, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung). These studies highlight the potential therapeutic applications of these compounds in cancer treatment (Khodair et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Based on the structural similarity to other compounds, it might interact with its targets causing changes at the molecular level that lead to its biological effects .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-9-6-4-3-5-8(9)13-10(14)7-12-11(13)16/h3-6H,2,7H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMZKZDJYBDUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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